(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide
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Overview
Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the imidazole ring: This involves the condensation of 4-fluoroaniline with glyoxal and ammonium acetate.
Thioether formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Acrylamide formation: The final step involves the reaction of the thioether with acryloyl chloride under basic conditions to form the acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination, or nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)ethyl)acrylamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide
Uniqueness
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide is unique due to the presence of both the benzo[d][1,3]dioxole and imidazole rings, as well as the thioether linkage. This combination of structural features imparts unique electronic and steric properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-16-5-3-15(4-6-16)17-12-24-21(25-17)29-10-9-23-20(26)8-2-14-1-7-18-19(11-14)28-13-27-18/h1-8,11-12H,9-10,13H2,(H,23,26)(H,24,25)/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXWNNDGAWDYFS-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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